

Spectroscopic Profile of Diphenylmercury: A Technical Guide

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Compound of Interest

Compound Name: *Diphenylmercury*

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **diphenylmercury**, intended for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the key spectroscopic data for **diphenylmercury** ($C_{12}H_{10}Hg$), a well-known organomercury compound. The information presented is crucial for the identification, characterization, and purity assessment of this compound in various research and development settings. This document summarizes quantitative data in structured tables, details experimental protocols for acquiring the spectroscopic data, and provides a visual workflow for the spectroscopic characterization of **diphenylmercury**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **diphenylmercury**, including 1H NMR, ^{13}C NMR, ^{199}Hg NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **Diphenylmercury**[\[1\]](#)

Chemical Shift (ppm)	Multiplicity	Assignment
7.438	Multiplet	Ortho-protons
7.402	Multiplet	Meta-protons
7.240	Multiplet	Para-protons

Solvent: CDCl_3 , Frequency: 400 MHz[1]

Table 2: ^{13}C NMR Spectroscopic Data for **Diphenylmercury**

Chemical Shift (ppm)	Assignment
171.3	C-ipso
137.5	C-ortho
128.8	C-meta
127.5	C-para

Solvent: CDCl_3

Table 3: ^{199}Hg NMR Spectroscopic Data for **Diphenylmercury**

Chemical Shift (ppm)	Reference
-741	Dimethylmercury (DMD)

Solvent: Toluene

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks for **Diphenylmercury**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Medium	Aromatic C-H stretch
1570	Medium	C=C stretch (aromatic ring)
1475	Strong	C=C stretch (aromatic ring)
1425	Strong	C=C stretch (aromatic ring)
725	Strong	C-H out-of-plane bend
690	Strong	C-H out-of-plane bend

Sample Preparation: KBr Pellet/Nujol Mull

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Peaks for **Diphenylmercury**[\[1\]](#)

m/z	Relative Intensity	Assignment
356	10.8%	[C ₁₂ H ₁₀ ²⁰² Hg] ⁺ (Molecular Ion)
279	6.4%	[C ₆ H ₅ ²⁰² Hg] ⁺
202	-	[²⁰² Hg] ⁺
154	4.6%	[C ₁₂ H ₁₀] ⁺
77	100.0%	[C ₆ H ₅] ⁺ (Base Peak)
51	25.6%	[C ₄ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to be a guide for researchers to obtain comparable data.

NMR Spectroscopy

^1H and ^{13}C NMR Spectroscopy

A solution of **diphenylmercury** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl_3 , ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled pulse program is employed to obtain singlets for each carbon environment. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

^{199}Hg NMR Spectroscopy

Due to the low gyromagnetic ratio and the spin-1/2 nature of the ^{199}Hg nucleus, a dedicated multinuclear probe is required. A concentrated solution of **diphenylmercury** is prepared in an appropriate solvent such as toluene. A common external reference for ^{199}Hg NMR is dimethylmercury (DMD), which is set to 0 ppm. Given the extreme toxicity of DMD, alternative referencing methods or the use of a secondary standard is highly recommended.^{[1][2][3][4]} The spectrum is acquired with a pulse program optimized for low-frequency nuclei, often requiring a larger number of scans to achieve a satisfactory signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum of solid **diphenylmercury** can be obtained using either the KBr pellet or Nujol mull method.

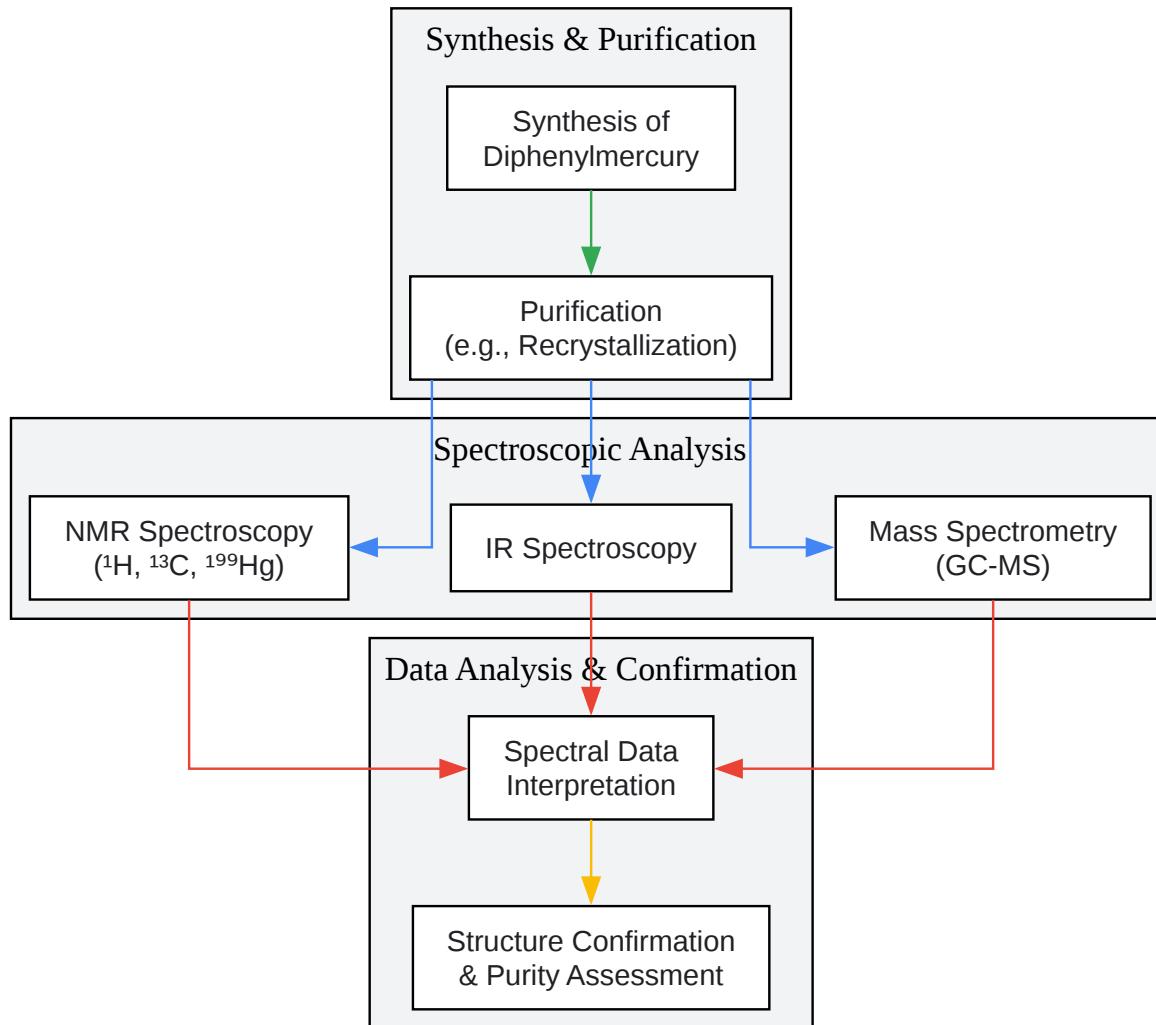
- KBr Pellet Method: A small amount of finely ground **diphenylmercury** (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.
- Nujol Mull Method: A small amount of **diphenylmercury** is ground to a fine paste with a few drops of Nujol (a mineral oil). The paste is then spread between two KBr or NaCl plates. The plates are mounted in the spectrometer for analysis. A reference spectrum of Nujol should be run separately to distinguish its peaks from those of the sample.

Mass Spectrometry

Mass spectral analysis of **diphenylmercury** is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **diphenylmercury** in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC. The GC column separates the **diphenylmercury** from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized sample of **diphenylmercury**.



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Spectroscopic Characterization Workflow

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